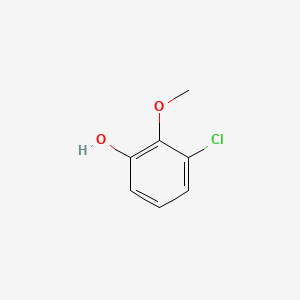

3-Chloro-2-methoxyphenol

Descripción

Overview of Halogenated Phenols and Their Significance

Halogenated phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more halogen atoms. rsc.org These compounds have garnered considerable attention in scientific research due to their widespread presence in the environment and their diverse, often potent, biological activities. nih.gov Their significance stems from several key areas:

Environmental Impact: Halogenated phenols are recognized as environmental contaminants, often originating from industrial processes such as the bleaching of wood pulp, the manufacturing of pesticides and biocides, and the disinfection of water with chlorine. nih.govfafu.edu.cn Their persistence and potential for bioaccumulation in ecosystems are major drivers of research. ontosight.aiosti.gov

Toxicological Relevance: Many halogenated phenols exhibit toxic properties, with some being classified as priority pollutants by environmental agencies. nih.gov Research into their metabolic pathways and potential to cause cellular damage is an active field of study. nih.govacs.org

Synthetic Utility: In organic chemistry, halogenated phenols serve as versatile intermediates for the synthesis of more complex molecules, including pharmaceuticals and dyes. nih.govontosight.ai The halogen substituent provides a reactive site for various chemical transformations.

Contextualizing 3-Chloro-2-methoxyphenol within Substituted Guaiacols

This compound is a derivative of guaiacol (B22219), which is the common name for 2-methoxyphenol. ros.edu.plpatsnap.com Guaiacol itself is a naturally occurring compound, often derived from the thermal decomposition of lignin (B12514952), a major component of wood. nih.gov When guaiacol undergoes substitution reactions, a variety of derivatives can be formed.

Substituted guaiacols, including chlorinated versions like this compound, are of particular interest because they combine the structural features of both guaiacol and halogenated phenols. This unique combination influences their chemical properties and potential applications. Research on substituted guaiacols often focuses on:

Their formation as byproducts in industrial processes, particularly in the paper and pulp industry where lignin-rich materials are treated with chlorine-based bleaching agents. ros.edu.plnih.gov

Their potential as precursors in the synthesis of valuable chemicals. researchgate.net

Their role as reference compounds in environmental analysis and toxicological studies. nih.gov

Historical Perspectives on Research Involving Chlorinated Methoxyphenols

The study of chlorinated methoxyphenols is historically linked to the expansion of industrial activities in the 20th century. Key historical points include:

Pulp and Paper Industry: The use of chlorine for bleaching wood pulp, a common practice for decades, was identified as a significant source of chlorinated organic compounds, including various chlorinated guaiacols. ros.edu.pl Research in the latter half of the 20th century began to characterize these compounds in industrial effluents and assess their environmental fate.

Wood Preservation: The broader class of chlorophenols, such as pentachlorophenol (B1679276) (PCP), was extensively used as a fungicide in the lumber industry starting in the 1950s. nih.govnih.gov While not a methoxyphenol, the widespread use of PCP and other chlorophenols spurred research into the environmental behavior and health effects of chlorinated aromatic compounds in general.

Analytical Method Development: The need to detect and quantify these compounds in environmental samples drove the development of more sophisticated analytical techniques, which in turn enabled more detailed research into their occurrence and transformation.

Current Research Trends and Emerging Areas for this compound

Current research involving this compound and related compounds is multifaceted. Emerging areas of investigation include:

Water Treatment Byproducts: A significant area of contemporary research is the formation of halogenated phenols during water disinfection processes. mdpi.comepa.gov The reaction of residual phenols in water with chlorine-based disinfectants can lead to the formation of chlorinated byproducts, and studies are ongoing to understand the mechanisms and influencing factors.

Advanced Oxidation Processes: Research is actively exploring advanced oxidation processes (AOPs) for the degradation of recalcitrant organic pollutants like halogenated phenols in wastewater. rsc.org

Synthetic Intermediates: The use of chlorinated phenols and their derivatives as building blocks in organic synthesis continues to be an area of interest. For example, a patent describes the preparation of various meta-chlorophenols, including this compound, through selective hydrodechlorination of polychlorophenols, highlighting their value as industrial intermediates. google.com

Toxicological and Mechanistic Studies: Ongoing research aims to elucidate the precise mechanisms of action and potential biological effects of specific chlorinated guaiacols. nih.gov This includes studies on their metabolism and interaction with biological systems.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | sigmaaldrich.comfluorochem.co.uk |

| CAS Number | 77102-92-2 | sigmaaldrich.comfluorochem.co.uk |

| Molecular Formula | C7H7ClO2 | sigmaaldrich.com |

| Molecular Weight | 158.58 g/mol | frontiersin.orgsigmaaldrich.com |

| Physical Form | Colorless to Yellow Liquid or Semi-Solid or solid | sigmaaldrich.com |

| Melting Point | 31.5-33.0 °C | lookchem.com |

| Boiling Point | 234.8 °C at 760 mmHg | lookchem.com |

| Flash Point | 95.8 °C | lookchem.com |

| Purity | 98% | sigmaaldrich.comapolloscientific.co.uk |

Synthesis Information

| Precursor | Synthetic Route | Reference |

| 2,6-Dichloroanisole | Not specified | chemicalbook.com |

| 3-chloro-2-methoxybenzaldehyde | Not specified | nih.govfrontiersin.org |

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRPFKGSKYTUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00915084 | |

| Record name | 3-Chloro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00915084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77102-92-2, 95156-08-4 | |

| Record name | Phenol, 3-chloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077102922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, chloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095156084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00915084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3 Chloro 2 Methoxyphenol

Direct Synthesis Approaches

Direct synthesis focuses on introducing the chlorine atom onto the 2-methoxyphenol (guaiacol) scaffold in the desired position through electrophilic aromatic substitution. The primary challenge in this approach is controlling the position of chlorination, as the aromatic ring possesses multiple activated sites.

The electrophilic chlorination of 2-methoxyphenol is influenced by the directing effects of both the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. Both are activating groups and direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com The hydroxyl group is generally a stronger activating group than the methoxy group, meaning it has a greater influence on the position of substitution. masterorganicchemistry.com This results in a competition for chlorination at positions ortho and para to the hydroxyl group (C3 and C5) and ortho to the methoxy group (C3). While this inherent preference favors the desired C3 position, mixtures of isomers, including the para-substituted product, are often formed. acs.orgnsf.gov

Achieving high regioselectivity in the ortho-chlorination of phenols is a significant synthetic challenge because the para-position is often electronically favored and sterically less hindered. acs.orgnsf.gov Canonical electrophilic chlorinations of phenols typically yield mixtures of ortho and para isomers, with the para product often predominating. nsf.gov To overcome this, various catalyst systems have been developed to direct the chlorination specifically to the ortho position. For instance, catalysts like Nagasawa's bis-thiourea have been shown to overcome the innate para-selectivity of electrophilic phenol (B47542) chlorination. acs.org Similarly, 2,2,6,6-tetramethylpiperidine (B32323) (TMP) has been used to catalyze the ortho-selective chlorination of phenols with sulfuryl chloride (SO₂Cl₂), with selectivity observed to increase with reaction temperature. acs.org These approaches work by forming a complex with the phenol's hydroxyl group, effectively blocking the para position or sterically directing the electrophile to the adjacent ortho position.

To enhance both the efficiency and regioselectivity of ortho-chlorination, advanced catalyst systems have been developed. A notable example is the use of iodine(III)-based reagents. A system generated in situ by mixing phenyliodine bis(trifluoroacetate) (PIFA) with aluminum chloride (AlCl₃) has proven to be a highly effective and regioselective reagent for the ortho-chlorination of electron-rich aromatic compounds like phenols and phenol-ethers. researchgate.netdntb.gov.ua This method allows for the direct introduction of a chlorine atom under mild, open-flask conditions. researchgate.net The reaction proceeds efficiently, and the PIFA/AlCl₃ system has been successfully applied to a range of phenol derivatives, demonstrating its utility in producing ortho-chlorinated products with high yields. researchgate.net The reproducibility of this method has been confirmed on a gram scale. researchgate.netresearchgate.net

The table below summarizes the results of the ortho-chlorination of various phenols and phenol ethers using the PIFA-AlCl₃ system, highlighting its effectiveness. researchgate.net

Electrophilic Chlorination of 2-Methoxyphenol Derivatives

Multi-step Synthetic Strategies of 3-Chloro-2-methoxyphenol

Multi-step synthesis provides the framework for constructing this compound from simpler, more readily available starting materials. These strategies often involve the sequential modification of functional groups on a phenolic core, requiring careful control of reaction conditions and, in many cases, the use of protecting groups to achieve the desired regioselectivity.

Derivatization of Related Phenolic Compounds

The synthesis of this compound frequently begins with structurally similar phenolic compounds. Guaiacol (B22219) (2-methoxyphenol), a natural phenol, serves as a common and logical starting point for derivatization. ros.edu.plnih.gov

While eugenol (B1671780) (4-allyl-2-methoxyphenol) is a well-known natural phenol, its direct conversion to this compound is not a commonly cited pathway. nih.gov Transformations of eugenol typically involve reactions of its allyl side chain. For instance, hydrohalogenation of eugenol with HCl results in the formation of 4-(2-chloropropyl)-2-methoxyphenol, where the addition reaction occurs on the side chain rather than the aromatic ring. researchgate.net Similarly, direct chlorination of eugenol has been used to synthesize 6-chloro-eugenol, an isomer of the target compound. nih.gov

A more direct and relevant natural precursor is guaiacol (2-methoxyphenol). ros.edu.pl Synthetic strategies can also commence from other related substituted phenols. One documented pathway involves a two-step process starting from 3-chlorosalicylaldehyde. frontiersin.org In this method, the phenolic hydroxyl group of 3-chlorosalicylaldehyde is first methylated, followed by a Baeyer-Villiger oxidation to yield this compound. frontiersin.org

Reaction Scheme: Synthesis from 3-Chlorosalicylaldehyde

Methylation: 3-chlorosalicylaldehyde is treated with iodomethane (B122720) in the presence of a base to form 3-chloro-2-methoxybenzaldehyde. frontiersin.org

Oxidation: The resulting aldehyde undergoes oxidation (e.g., with a peroxide solution) to introduce the hydroxyl group, yielding the final product, this compound. frontiersin.org

The term hydrohalogenation typically refers to the addition of a hydrogen halide (like HCl or HBr) across a double or triple bond. masterorganicchemistry.com In the context of synthesizing substituted phenols like this compound, the direct introduction of a chlorine atom onto the aromatic ring is achieved through electrophilic aromatic substitution, specifically chlorination, rather than hydrohalogenation.

The selective chlorination of guaiacol is a key transformation. A patented process describes the selective chlorination of phenolic compounds, including guaiacol, at the ortho position relative to the hydroxyl group. google.com This method employs gaseous chlorine in a chlorinated hydrocarbon solvent in the presence of an amine, which directs the substitution. google.com By carefully controlling the reaction conditions, it is possible to favor the formation of a specific isomer over a mixture that would be difficult to separate. google.com

Strategies Involving Protection and Deprotection of Functional Groups

In multi-step syntheses involving phenols, the hydroxyl group is often reactive under various conditions. To prevent unwanted side reactions and to direct substituents to specific positions on the aromatic ring, a protecting group strategy is frequently employed. pressbooks.pub A good protecting group is easy to install, stable under the desired reaction conditions, and easy to remove. pressbooks.pub

For phenolic compounds, a variety of protecting groups are available. The choice depends on the specific reaction sequence and the stability required. rsc.orgscirp.org

Table 1: Common Protecting Groups for Phenolic Hydroxyl Groups

| Protecting Group | Abbreviation | Installation Reagents | Cleavage Conditions |

|---|---|---|---|

| Benzyl Ether | Bn | Benzyl bromide (BnBr), Base (e.g., K₂CO₃) | Hydrogenolysis (H₂, Pd/C) |

| Methoxymethyl Ether | MOM | Methoxymethyl chloride (MOMCl), Base | Acidic conditions (e.g., HCl) |

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF), Acid |

| Tetrahydropyranyl Ether | THP | Dihydropyran (DHP), Acid catalyst (e.g., PPTS) frontiersin.org | Acidic hydrolysis (e.g., aq. HCl) |

A synthetic route to this compound could involve protecting the hydroxyl group of guaiacol, followed by a directed chlorination and subsequent deprotection. For example, the hydroxyl group can be protected as a THP ether. frontiersin.org Another advanced strategy involves the use of a directed metalation group, such as an N-isopropylcarbamate. This group can be N-silylated in situ, followed by ortho-lithiation with n-butyllithium. cdnsciencepub.com The resulting aryllithium intermediate can then react with an electrophilic chlorine source to install the chlorine atom specifically at the 3-position. The carbamate (B1207046) group is then cleaved under mild alkaline conditions to reveal the free phenol. cdnsciencepub.com

Asymmetric Synthesis Approaches for Chiral Analogs

The this compound molecule itself is achiral. However, its structural motif is found in more complex, chiral molecules that are targets of asymmetric synthesis. nih.gov Asymmetric synthesis aims to create a specific enantiomer of a chiral product, which is crucial in fields like pharmaceutical development where different enantiomers can have vastly different biological activities. nih.govacs.org

Approaches to synthesize chiral analogs often involve the use of chiral catalysts or starting materials from a "chiral pool." nih.gov

Catalytic Asymmetric Synthesis: This method uses a chiral catalyst to influence the stereochemical outcome of a reaction. For example, palladium-catalyzed asymmetric allylic alkylation can transform phenols into chiral allylic aryl ethers with high enantiomeric purity. nih.gov

Dearomatization Strategies: A modern approach involves the dearomatization of phenol derivatives like haloguaiacols to form masked o-benzoquinones. These reactive intermediates can then participate in cycloaddition reactions. For instance, reaction with styrenes can afford polysubstituted chiral dihydrobenzofurans stereoselectively. cnr.it This method provides an efficient route to chiral structures bearing an all-carbon quaternary stereocenter. cnr.it

Advanced Synthetic Techniques

Beyond classical methods, advanced synthetic techniques offer novel and efficient pathways to substituted phenols and their derivatives.

Directed ortho-Metalation (DoM): As mentioned in section 2.2.2, DoM is a powerful tool for regioselective functionalization. By using a directing group (like a carbamate), a strong base (like n-butyllithium) can selectively remove a proton from the position ortho to the directing group. cdnsciencepub.com The resulting organometallic species reacts with an electrophile (e.g., a chlorine source) to introduce a substituent with high precision, a task often difficult to achieve with standard electrophilic aromatic substitution. cdnsciencepub.com

Oxidopyrylium Cycloadditions: A novel strategy for accessing aryl-substituted 2-methoxyphenol derivatives utilizes acid-mediated rearrangements of oxidopyrylium cycloadducts. nih.govresearchgate.net These cycloadducts, which can be derived from maltol (B134687) and aryl acetylenes, undergo ring-contraction cascades when treated with specific acids like boron trichloride (B1173362) or methane (B114726) sulfonic acid, leading to the formation of various substituted guaiacol derivatives. nih.gov This method represents a modern approach to constructing the core phenolic structure from non-obvious precursors.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of fine chemicals like this compound. This methodology allows for enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. While specific examples detailing the flow synthesis of this compound are not abundant in the provided search results, the principles of flow chemistry are broadly applicable to its synthesis, particularly for the key reaction steps such as chlorination and etherification.

For instance, the chlorination of a phenol or anisole (B1667542) precursor could be achieved by introducing a stream of the substrate and a chlorinating agent into a heated microreactor. The precise temperature control minimizes the formation of over-chlorinated byproducts. Similarly, a Williamson ether synthesis step to introduce the methoxy group could be performed in a flow system by reacting the corresponding chlorophenol with a methoxide (B1231860) source. The rapid mixing and heat transfer in microreactors can accelerate the reaction and improve efficiency. mdpi.comnih.gov

The use of flow chemistry can also enable the safe handling of hazardous reagents and intermediates that might be involved in the synthesis. For example, if phosgene (B1210022) or a related reagent were used, a flow setup would minimize the amount of the hazardous substance present at any given time. wiley-vch.de Furthermore, telescoping multiple reaction steps into a continuous sequence without isolating intermediates can significantly streamline the manufacturing process, reducing waste and operational time. mdpi.com

Table 1: Comparison of Batch vs. Flow Synthesis for Key Reactions in this compound Production

| Parameter | Batch Synthesis | Flow Synthesis | Potential Advantage of Flow |

| Heat Transfer | Limited by vessel surface area, potential for hot spots. | High surface-area-to-volume ratio, excellent heat transfer. | Improved temperature control, reduced side reactions. |

| Mass Transfer | Dependant on stirring efficiency, can be slow. | Efficient mixing through diffusion and advection in microchannels. | Faster reaction rates, higher conversions. |

| Safety | Large quantities of reagents handled at once. | Small reaction volumes at any given time, easier to control exotherms. | Inherently safer process, especially with hazardous materials. |

| Scalability | Often requires re-optimization of conditions for larger vessels. | Scaled by running the system for longer or using multiple reactors in parallel. | More straightforward and predictable scale-up. |

| Reaction Time | Can be lengthy, including heating and cooling cycles. | Residence times can be precisely controlled and are often much shorter. | Increased throughput and productivity. |

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.org This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. rsc.org

While specific protocols for the microwave-assisted synthesis of this compound are not explicitly detailed in the provided search results, the principles of MAOS can be applied to the key synthetic steps. For example, the Williamson ether synthesis, a likely route to introduce the methoxy group, can be significantly expedited under microwave irradiation. The reaction of a substituted phenol with an alkyl halide in the presence of a base is a classic SN2 reaction that often benefits from the rapid and uniform heating provided by microwaves. rsc.org

Similarly, the chlorination of a phenolic or anisole precursor could potentially be enhanced using microwave energy. The selective introduction of a chlorine atom at a specific position on the aromatic ring is a critical step, and microwave heating can provide precise temperature control to minimize the formation of undesired isomers or polychlorinated products. The use of a suitable catalyst in conjunction with microwave irradiation could further improve the efficiency and selectivity of this transformation. researchgate.net

The advantages of MAOS, such as reduced reaction times from hours to minutes and improved yields, make it an attractive alternative to conventional heating methods for the synthesis of this compound. rsc.org

Photochemical Approaches to C-Cl Bond Formation

Photochemical reactions, which are initiated by the absorption of light, offer unique pathways for the formation of chemical bonds that are often inaccessible through thermal methods. acs.org The formation of a carbon-chlorine (C-Cl) bond on an aromatic ring, a key step in the synthesis of this compound, can be achieved through photochemical means.

One approach involves the photo-induced homolytic cleavage of a suitable chlorine source, generating chlorine radicals. These highly reactive radicals can then attack the aromatic ring of a precursor molecule, such as 2-methoxyphenol, to form the desired C-Cl bond. rsc.org The regioselectivity of this process can be influenced by the substitution pattern on the aromatic ring and the reaction conditions.

Another photochemical strategy involves the excitation of the aromatic substrate itself. Upon absorption of light, the aromatic molecule is promoted to an electronically excited state, altering its reactivity. diva-portal.org In this excited state, the molecule may be more susceptible to reaction with a chlorine source. The success of this approach depends on the specific electronic properties of the starting material and the wavelength of light used.

While direct photochemical chlorination of 2-methoxyphenol is not explicitly described in the provided search results, the fundamental principles of photochemistry suggest it as a viable, albeit potentially complex, synthetic route. The use of photosensitizers can also be employed to facilitate the desired transformation by transferring energy to the reactants. nih.gov

It is important to note that the bond dissociation energy of a C-Cl bond is significant, and specific wavelengths of light with sufficient energy are required to induce cleavage. aip.org Careful control of the reaction conditions is crucial to ensure the desired product is formed and to avoid unwanted side reactions or decomposition. nih.gov

Mechanistic Investigations of Synthetic Reactions

Elucidation of Reaction Mechanisms (e.g., SN2 reactions in Williamson Ether Synthesis)

The synthesis of this compound likely involves several key reactions, with the Williamson ether synthesis being a probable method for introducing the methoxy group. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. byjus.commasterorganicchemistry.com

In the context of synthesizing this compound, the Williamson ether synthesis would likely involve the deprotonation of 3-chlorophenol (B135607) to form the corresponding phenoxide ion. This phenoxide, a potent nucleophile, would then attack an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate, in a single, concerted step. byjus.comchemistnotes.com The nucleophilic attack occurs from the backside of the carbon atom bearing the leaving group, leading to an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com For the synthesis of an ether from a primary alkyl halide like methyl iodide, the SN2 pathway is highly favored. masterorganicchemistry.com

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or sodium hydride, to generate the alkoxide or phenoxide in situ. chemistnotes.comyoutube.com The choice of solvent can also influence the reaction rate, with polar aprotic solvents generally favoring SN2 reactions.

Alternatively, the synthesis could start from 2-methoxyphenol (guaiacol), which is then chlorinated. The formation of the ether bond in guaiacol itself can be achieved via the Williamson synthesis, where catechol is reacted with a methylating agent. chemistnotes.comchegg.comchegg.com The subsequent chlorination of 2-methoxyphenol would then lead to the final product. The mechanism of this electrophilic aromatic substitution would depend on the specific chlorinating agent and catalyst used.

Kinetic Studies of Key Reaction Steps

Kinetic studies are crucial for understanding the rates of the chemical reactions involved in the synthesis of this compound and for optimizing reaction conditions. While specific kinetic data for the synthesis of this compound is not available in the provided search results, general principles of reaction kinetics can be applied to the likely synthetic steps.

For the Williamson ether synthesis step, the reaction rate is dependent on the concentrations of both the phenoxide nucleophile and the alkyl halide electrophile, as expected for an SN2 reaction. The rate can be expressed as: Rate = k[phenoxide][alkyl halide]. The rate constant, k, is influenced by factors such as temperature, the nature of the leaving group on the alkyl halide, and the solvent.

In the case of the chlorination of an aromatic precursor, the kinetics would be characteristic of an electrophilic aromatic substitution reaction. The rate would depend on the concentration of the aromatic substrate and the electrophilic chlorine species, which is often generated in situ from a chlorinating agent and a catalyst. The rate equation would be: Rate = k[aromatic substrate][electrophilic chlorine]. The electronic nature of the substituents on the aromatic ring would significantly affect the rate constant, with electron-donating groups like the methoxy group generally accelerating the reaction.

Kinetic studies on related compounds, such as the adsorption of 4-chloro-2-methoxyphenol (B107037) onto activated carbon, have been conducted. biosynth.comumsha.ac.irusm.myresearchgate.net These studies often employ pseudo-first-order and pseudo-second-order kinetic models to describe the adsorption process. umsha.ac.ir While not directly related to its synthesis, these studies demonstrate the application of kinetic principles to understand the behavior of this compound.

Computational Modeling of Transition States in this compound Formation

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions at a molecular level. The modeling of transition states, in particular, offers valuable insights into the energy barriers and geometries of the highest-energy points along a reaction coordinate. While specific computational studies on the formation of this compound are not present in the search results, the application of these methods to similar reactions is well-established.

For the Williamson ether synthesis step, computational methods like Density Functional Theory (DFT) can be used to model the SN2 transition state. jcsp.org.pk This would involve calculating the geometry and energy of the species where the phenoxide nucleophile is forming a bond with the methyl group of the alkyl halide, and the bond to the leaving group is simultaneously breaking. Such calculations can help to understand the influence of substituents on the aromatic ring on the activation energy of the reaction.

Similarly, for the electrophilic chlorination of a precursor like 2-methoxyphenol, computational modeling can elucidate the structure of the Wheland intermediate (also known as an arenium ion), which is the key intermediate in electrophilic aromatic substitution. The relative energies of the transition states leading to the different possible chlorinated isomers can be calculated to predict the regioselectivity of the reaction.

Computational studies on related molecules have been performed to understand conformational preferences and reaction mechanisms. jcsp.org.pkncsu.edunih.govacs.org For instance, DFT has been used to study transition states in various organic reactions and to predict spectroscopic properties of molecules. jcsp.org.pk These approaches could be directly applied to gain a deeper understanding of the synthetic pathways leading to this compound.

Computational Chemistry and Theoretical Studies of 3 Chloro 2 Methoxyphenol

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic nature of molecules, including their conformational changes and interactions with their environment.

The conformational landscape of 3-chloro-2-methoxyphenol is determined by the relative orientations of the hydroxyl, methoxy (B1213986), and chloro substituents on the benzene (B151609) ring. Studies on the related compound guaiacol (B22219) have identified different conformational preferences. The conformational analysis of these functional groups in guaiacol has been explored, indicating the existence of specific energy minima and transition states for interconversion. For this compound, the rotational barriers around the C-O bonds of the hydroxyl and methoxy groups, as well as the steric and electronic influence of the chlorine atom, would dictate the preferred three-dimensional structures.

Theoretical calculations on guaiacol have shown that the pyrolysis pathways are influenced by the bond dissociation enthalpies (BDE), with the homolytic cleavage of the CH₃-O bond being a key initial step. aip.org Similar calculations for this compound would be crucial in understanding its thermal decomposition and reactivity. The presence of the electron-withdrawing chlorine atom is expected to influence the BDEs of the surrounding bonds.

Table 1: Inferred Conformational Data for this compound based on Analogous Compounds

| Parameter | Inferred Value/Characteristic | Basis of Inference |

| Preferred Conformations | Likely existence of multiple stable conformers due to rotation of hydroxyl and methoxy groups. | Based on conformational studies of guaiacol. |

| Key Dihedral Angles | C-C-O-H and C-C-O-CH₃ | Analogous to guaiacol and other substituted phenols. |

| Influence of Chlorine | Steric hindrance and electronic effects will alter the energy landscape compared to guaiacol. | General principles of physical organic chemistry. |

This table is illustrative and based on inferences from related compounds.

The interaction of this compound with solvents and biological molecules is critical for its environmental fate and potential biological activity. MD simulations can provide insights into these interactions at an atomic level.

Studies on guaiacol have demonstrated that solvent choice can influence its photochemistry. nih.gov In non-polar solvents like cyclohexane, guaiacol exhibits different relaxation dynamics compared to polar, hydrogen-bonding solvents like methanol. nih.gov In methanol, intermolecular hydrogen bonding with the solvent can compete with the intramolecular hydrogen bond, facilitating photochemical reactions like O-H bond fission. nih.gov Similarly, for this compound, the solvent environment is expected to play a significant role in its behavior. In aqueous environments, hydrogen bonding with water molecules would be a dominant interaction, influencing its solubility and transport.

In biological environments, this compound would interact with proteins and membranes. The chlorine and methoxy groups would contribute to its lipophilicity, potentially facilitating its partitioning into lipid bilayers. The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling interactions with amino acid residues in protein binding pockets. The crystal structure of guaiacol bound to a heme peroxidase has shown that it can bind at specific sites, distinct from other substrates. nih.gov

Table 2: Predicted Interaction Parameters for this compound in Different Environments

| Environment | Key Interaction Types | Predicted Outcome |

| Aqueous Solution | Hydrogen bonding with water. | Moderate solubility, influenced by pH. |

| Non-polar Solvents | van der Waals interactions. | Higher solubility compared to aqueous solutions. |

| Biological Membranes | Hydrophobic interactions. | Partitioning into the lipid bilayer. |

| Protein Binding Sites | Hydrogen bonding, hydrophobic and electrostatic interactions. | Potential for specific binding and biological activity. |

This table is illustrative and based on general principles and data from analogous compounds.

Structure-Activity Relationship (SAR) Modeling

Structure-activity relationship (SAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity.

QSAR studies on chlorophenols have been conducted to predict their toxicity. nih.gov These studies have shown that descriptors representing lipophilicity (like log K(ow)), electronic effects (such as the Hammett constant), and steric parameters are crucial in determining the biological activity of these compounds. nih.gov For this compound, a QSAR model would likely incorporate similar descriptors to predict its potential toxicity or other biological activities. The position of the chlorine and methoxy groups would significantly influence these descriptors.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that have been applied to chlorophenols. nih.gov These methods generate 3D maps that visualize the regions around the molecule where steric, electrostatic, and hydrophobic fields are correlated with biological activity. nih.gov For this compound, a 3D-QSAR model would be invaluable in understanding how modifications to its structure could affect its activity.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a series of compounds related to this compound would typically include features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

For phenolic compounds, the hydroxyl group is often a key pharmacophoric feature, acting as a hydrogen bond donor. The aromatic ring provides a hydrophobic scaffold, and the substituents (chlorine and methoxy group in this case) would modulate the electronic and steric properties, influencing binding affinity and selectivity for a biological target. Such a model could be used to virtually screen large compound libraries to identify other molecules with similar desired biological activities.

Crystallographic and Spectroscopic Data Correlation with Theoretical Models

Experimental data from crystallography and spectroscopy provide a crucial benchmark for validating and refining theoretical models.

Theoretical calculations can also predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. Studies on p-chlorophenol and p-bromophenol have shown good agreement between calculated and experimental vibrational spectra, allowing for a detailed assignment of the vibrational modes. acs.org A similar approach for this compound would involve calculating its vibrational spectrum and comparing it with experimental data to validate the theoretical model and gain a deeper understanding of its molecular vibrations.

Therefore, it is not possible to generate the requested article with the specified scientifically accurate and detailed research findings for this compound. Research available in the public domain centers on related but structurally distinct molecules, and the data from those studies cannot be substituted to accurately describe this compound.

Biological Activities and Medicinal Chemistry Research for 3 Chloro 2 Methoxyphenol and Its Derivatives

Antimicrobial Investigations

The antimicrobial properties of phenolic compounds are well-documented, and the introduction of halogen and methoxy (B1213986) substituents can modulate this activity. While specific data on 3-chloro-2-methoxyphenol is limited, studies on related molecules provide significant insights into its potential efficacy against bacteria and fungi.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Derivatives of 2-methoxyphenol (guaiacol) and other chlorinated phenols have demonstrated activity against a spectrum of both Gram-positive and Gram-negative bacteria. For instance, plant extracts containing o-guaiacol have shown inhibitory effects against Staphylococcus aureus, Pseudomonas aeruginosa, and Enterococcus faecalis researchgate.net. Similarly, chlorinated phenols like paramonochlorophenol (PMC) are active against bacteria commonly found in endodontic infections, including P. aeruginosa, S. aureus, E. faecalis, and E. coli nih.gov.

The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible microbial growth mdpi.com. Studies on paramonochlorophenol, a related chlorinated phenolic compound, have determined specific MIC values against several bacterial strains. For example, the highest MIC for PMC was observed against the Gram-positive bacterium Enterococcus faecalis, while the Gram-negative Escherichia coli was found to be the most susceptible nih.gov.

Table 1: MIC Values for Paramonochlorophenol (PMC) against Various Bacteria

| Bacterial Strain | Type | MIC (μg/mL) |

|---|---|---|

| Pseudomonas aeruginosa | Gram-Negative | Not specified, but susceptible |

| Staphylococcus aureus | Gram-Positive | Between 46.67 and 213.33 |

| Enterococcus faecalis | Gram-Positive | 213.33 |

Data sourced from studies on paramonochlorophenol, a related chlorinated phenol (B47542) compound nih.gov.

The antibacterial mechanism of phenolic compounds, including guaiacol (B22219) derivatives, is generally attributed to their ability to disrupt crucial cellular structures and functions nih.gov. The primary mode of action involves compromising the cytoplasmic membrane, which leads to a cascade of detrimental effects nih.govpatsnap.com. This includes the degradation of the membrane, damage to integral membrane proteins, an increase in membrane permeability, and the leakage of essential intracellular contents like ions and ATP nih.govpatsnap.com. This disruption of the cell's physical integrity and energy-producing capacity ultimately leads to bacterial cell death. The lipophilicity of these compounds allows them to easily partition into the lipid bilayer of bacterial cell membranes, facilitating this disruptive activity nih.gov.

Antifungal Activity against Fungal Strains

Guaiacol, the parent compound of this compound, has demonstrated significant fungicidal activity. Studies have shown that guaiacol can inhibit mycelial growth, conidial formation, and germination in the phytopathogenic fungus Fusarium graminearum in a dose-dependent manner nih.govfrontiersin.orgfrontiersin.org. The median effective concentration (EC50) of guaiacol against the F. graminearum strain PH-1 was found to be 1.838 mM nih.govfrontiersin.orgfrontiersin.org.

The antifungal mechanism of guaiacol is linked to its ability to induce damage to the fungal cell membrane by disrupting calcium ion (Ca2+) transport channels nih.govfrontiersin.orgfrontiersin.org. An unexpected influx of intracellular Ca2+ can lead to disordered organelle environments and apoptosis nih.govfrontiersin.org. This disruption of Ca2+ homeostasis is a key factor in its antifungal effect nih.govfrontiersin.org. Related chlorinated compounds have also shown activity against yeasts like Candida albicans nih.gov.

Structure-Activity Relationships in Antimicrobial Potency

The relationship between the chemical structure of phenolic compounds and their antimicrobial activity is critical for designing more effective agents. For phenols and their derivatives, several structural features significantly influence their potency:

Lipophilicity: The antimicrobial activity of phenolic compounds is strongly correlated with their lipophilicity (hydrophobicity) nih.govdtic.milnih.gov. An increase in lipophilicity, often achieved by adding alkyl chains, enhances the compound's ability to penetrate the lipid-rich bacterial cell membrane, thereby increasing its effectiveness. However, there is typically a "cut-off point" where further increases in chain length lead to decreased solubility and reduced activity dtic.mil.

Hydrogen Bond Acidity: The hydroxyl (-OH) group is a primary factor in the antimicrobial action of phenols. Its ability to donate a hydrogen bond is crucial for interacting with and disrupting microbial cell structures nih.gov.

Exploration in Medicinal Chemistry

Chlorine is a crucial element in medicinal chemistry, and its incorporation into molecules is a common strategy in drug discovery to enhance biological activity nih.gov. Chlorinated phenols and their derivatives serve as versatile building blocks for the synthesis of more complex pharmaceutical compounds nih.gov. While specific medicinal chemistry applications originating from this compound are not widely documented, the principles apply to its potential use as a synthetic intermediate. The presence of chlorine, a hydroxyl group, and a methoxy group provides multiple reactive sites for chemical modification, allowing for the creation of a diverse library of derivative compounds for biological screening.

Role as an Intermediate in Pharmaceutical Synthesis

This compound is a substituted guaiacol derivative that serves as a valuable intermediate in the synthesis of more complex molecules. Substituted phenols and their derivatives are common precursors in the creation of a wide range of chemical products, including pharmaceuticals. The reactivity of the hydroxyl and methoxy groups, along with the chlorine substituent on the aromatic ring, allows for various chemical modifications, making it a versatile building block.

In the broader context of medicinal chemistry, chlorine-containing compounds are significant, with over 250 FDA-approved drugs featuring a chlorine atom. nih.gov The inclusion of chlorine can modulate a molecule's pharmacokinetic and pharmacodynamic properties. Intermediates like this compound are part of the synthetic pathways for creating these complex pharmaceutical agents. nih.govnih.gov For instance, related vinylphenol derivatives, such as 3-chloro-2-vinylphenol, are highlighted as important precursors for pharmaceutically and agrochemically active compounds. google.com The synthesis of such key intermediates is a critical step in the development of new drugs. sumitomo-chem.co.jp

Derivatives for Potential Therapeutic Applications (e.g., anti-inflammatory, antioxidant)

Research into methoxyphenol derivatives has revealed significant potential for therapeutic applications, particularly as anti-inflammatory and antioxidant agents. While studies may not focus exclusively on this compound, the broader class of 2-methoxyphenols has been investigated for these properties.

Anti-inflammatory Activity: Many 2-methoxyphenol compounds have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov Chalcone (B49325) derivatives, which can be synthesized from methoxyphenol precursors, have shown a broad spectrum of biological activities, including anti-inflammatory effects. nih.gov For example, the synthetic chalcone derivative AN07 (2-Hydroxy-4′-methoxychalcone) demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and suppressing the expression of inflammatory enzymes like iNOS and COX-2 in macrophage cells. nih.gov

Antioxidant Activity: The antioxidant capacity of 2-methoxyphenols has been evaluated using methods such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging assay. nih.gov Polyphenolic compounds, including flavonoids and coumarins which can be derived from simpler phenolic structures, are known to act as potent antioxidants. mdpi.com They can scavenge free radicals and chelate metal ions, preventing oxidative damage to cellular components. mdpi.com The antioxidant activity of these derivatives is often linked to the arrangement of hydroxyl and methoxy groups on the aromatic ring. mdpi.commdpi.com

Table 1: Bioactivities of Selected Methoxyphenol Derivatives

| Derivative Class | Example Compound | Observed Activity | Mechanism of Action |

|---|---|---|---|

| Chalcones | 2-Hydroxy-4′-methoxychalcone (AN07) | Anti-inflammatory, Antioxidant | Inhibition of NO, iNOS, and COX-2; Upregulation of Nrf2/HO-1 pathway nih.gov |

| 2-Methoxyphenols | Dehydrodiisoeugenol | COX-2 Inhibition | Inhibition of LPS-induced COX-2 gene expression nih.gov |

| 3-Arylphthalides | 3-(2,4-dihydroxyphenyl)phthalide | Anti-inflammatory, Antioxidant | Inhibition of LPS-induced nitric oxide (NO) production mdpi.com |

Investigations into Anti-cancer or Anti-prostate Cancer Activities

Derivatives of methoxyphenols have been a focus of research for their potential anti-cancer properties. The structural modifications of the basic methoxyphenol scaffold can lead to compounds with significant cytotoxic activity against various cancer cell lines.

Chalcones and their derivatives, which can be synthesized from methoxyphenol precursors, have been identified as potential antineoplastic drug candidates. iiarjournals.org One study synthesized a novel chalcone derivative, (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, which showed potent growth inhibition of prostate cancer cells at low nanomolar levels through mechanisms involving cell cycle arrest and apoptosis. iiarjournals.org

Similarly, flavonols, another class of polyphenol derivatives, have been explored for their anti-prostate cancer activity. A series of 3-O-substituted-3′,4′,5′-trimethoxyflavonols were designed and synthesized, showing significantly greater potency in inhibiting the proliferation of PC-3 and LNCaP human prostate cancer cell lines compared to the parent compound. nih.gov Structural modifications, such as adding an ethyl or a dipentylaminopropyl group to the 3-hydroxyl position, enhanced both the anti-proliferative potency and the ability to induce apoptosis in PC-3 cells. nih.gov Another methoxyphenyl derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), was found to suppress ovarian cancer cell growth by inducing apoptosis and inhibiting key signaling pathways like ERK and STAT3. nih.gov

Table 2: Anti-Cancer Activity of Selected Methoxyphenol Derivatives

| Derivative Class | Cell Line | Activity | Key Findings |

|---|---|---|---|

| Chalcone | Prostate Cancer (PCa) cells | Growth inhibition | Induced p53-mediated cell cycle arrest and apoptosis iiarjournals.org |

| Trimethoxyflavonol | PC-3, LNCaP (Prostate) | Anti-proliferative, Apoptosis induction | Modification at the 3-OH position enhanced potency nih.gov |

| Methoxyphenyl Propene | PA-1, SK-OV-3 (Ovarian) | Anti-proliferative, Apoptosis induction | Inhibited ERK and STAT3 pathways nih.gov |

| Artemisinin Derivative | PC-3 (Prostate) | Growth and migration inhibition | Activated caspase 3 and 7; inhibited c-Jun, p-Akt, and NF-κB nih.gov |

Enzyme Inhibition Studies (e.g., α-amylase inhibition)

Derivatives of various heterocyclic and aromatic compounds, including those that can be synthesized from chloro- and methoxy-substituted phenols, have been investigated as inhibitors of clinically relevant enzymes. One area of focus is the inhibition of α-amylase and α-glucosidase, which are key targets in the management of type 2 diabetes. nih.govmdpi.com

Inhibiting these digestive enzymes can slow the breakdown of carbohydrates into glucose, thereby reducing post-meal blood sugar spikes. nih.gov Numerous synthetic compounds, such as derivatives of 1,2,4-triazole (B32235) and isoxazolidine, have shown potent dual inhibitory activity against both α-amylase and α-glucosidase, often surpassing the efficacy of standard drugs like acarbose. nih.govmdpi.com For instance, certain novel imidazo[1,2-a]pyridine (B132010) derivatives containing chlorophenyl moieties demonstrated significant inhibitory potential against α-amylase. acs.org

While direct studies on this compound as an enzyme inhibitor are not prominent, its structural features are present in more complex molecules that do exhibit such activity. For example, 3-benzyl-6-chloro-2-pyrone (B1209848) has been studied as an inactivator of the enzyme chymotrypsin. nih.gov This indicates that the chlorophenol moiety can be incorporated into structures designed to interact with enzyme active sites.

Table 3: Enzyme Inhibition by Related Derivative Classes

| Derivative Class | Target Enzyme(s) | Potency (Example IC₅₀ Values) |

|---|---|---|

| 1,2,4-Triazoles | α-Amylase, α-Glucosidase | α-Amylase: 0.19 µg/mL; α-Glucosidase: 0.27 µg/mL nih.gov |

| Isoxazolidines | α-Amylase, α-Glucosidase | α-Amylase: 53 µM; α-Glucosidase: 94.33 µM mdpi.com |

| Imidazo[1,2-a]pyridines | α-Amylase | 81.14 µM (ortho-chlorophenyl derivative) acs.org |

Toxicological Considerations in Biological Systems

Effects on Mammalian Cells and Tissues

The toxicological effects of chlorophenols and their derivatives on mammalian cells are a subject of significant environmental and health concern. nih.gov These compounds are known to be toxic and can readily penetrate the skin and other epithelial tissues. nih.gov

Studies on related chlorinated compounds, such as triclosan (B1682465) (5-chloro-2'-(2,4-dichlorophenoxy)phenol), provide insight into the potential cellular mechanisms of toxicity for chlorophenols. Triclosan has been shown to exert mitochondrial toxicity in various mammalian cells, including human keratinocytes and porcine kidney tubular epithelial cells. nih.gov At concentrations of 1–10 μg/ml, it was found to depolarize mitochondria, increase the rate of glucose consumption, and lead to metabolic acidosis. nih.gov Furthermore, exposure to triclosan resulted in necrotic death in certain cell types and impaired the function of porcine spermatozoa by depolarizing their mitochondria and ceasing their motility. nih.gov

While specific data for this compound is limited, the general toxicity of the chlorophenol class suggests that it could potentially interfere with fundamental cellular processes, particularly mitochondrial function and energy metabolism.

Genotoxicity and Mutagenicity Studies

Chlorophenols as a class of compounds have been associated with genotoxic and mutagenic activity. pjoes.com The transformation of chlorophenols can result in the formation of electrophilic metabolites that have the potential to bind to and damage DNA, leading to mutations. nih.gov Their presence in sources like drinking water is a public health concern due to their potential carcinogenic activity. pjoes.com

Environmental Health Implications related to Biological Impact

The release of synthetic chemical compounds into the environment is a significant concern due to their potential adverse effects on ecosystems and human health. This compound, a member of the chloroguaiacol class of compounds, and its derivatives are subject to environmental scrutiny due to their potential for persistence, bioaccumulation, and toxicity. Chloroguaiacols are known to be formed as byproducts in industrial processes, particularly in the pulp and paper industry where chlorine bleaching of wood pulp can lead to the formation of various chlorinated phenolic compounds.

The environmental fate of this compound is influenced by several factors, including its physical and chemical properties. Its octanol-water partition coefficient (LogP) of 2.05 suggests a moderate potential for bioaccumulation in the fatty tissues of organisms. lookchem.com Compounds with higher LogP values tend to be more lipophilic and are more likely to accumulate in organisms, potentially leading to biomagnification through the food chain.

Environmental Persistence and Degradation

Chlorinated phenolic compounds, as a group, are known for their persistence in the environment. nih.gov Their degradation can occur through both biotic and abiotic processes. Microbial degradation is a key pathway for the breakdown of these compounds in soil and water. nih.gov However, the presence of chlorine atoms on the aromatic ring can make them more resistant to microbial attack compared to their non-chlorinated counterparts. nih.gov

Studies on related chlorophenol compounds have shown that their biodegradation can be a slow process, with environmental half-lives ranging from days to several months. eurochlor.org The position of the chlorine atom on the phenol ring can significantly influence the rate of degradation. For instance, some bacteria are capable of degrading chlorinated guaiacols, but the substitution pattern on the aromatic ring can inhibit metabolic processes. nih.gov Specifically, substitution at the C6 position of the guaiacol ring has been shown to prevent metabolism by certain bacterial strains. nih.gov

Ecotoxicity

The toxicity of chlorophenols and their derivatives to aquatic organisms is a primary concern. nih.gov These compounds can exert their toxic effects through various mechanisms, including disruption of cellular membranes and inhibition of enzymatic activity. The toxicity of chloroguaiacols generally increases with the degree of chlorination.

While specific ecotoxicity data for this compound is limited, data for related compounds can provide an indication of its potential environmental impact. For example, tetrachloroguaiacol (B36938) is known to be toxic to aquatic life and has a high potential for accumulation in fish. nih.gov The table below summarizes available or estimated ecotoxicological data for this compound and related compounds.

Interactive Data Table: Ecotoxicological Data for this compound and Related Compounds

| Compound Name | Organism | Endpoint | Value | Reference |

| This compound | Fish | 96-hr LC50 | Data not available | |

| This compound | Daphnia magna | 48-hr EC50 | Data not available | |

| This compound | Algae | 72-hr EC50 | Data not available | |

| Tetrachloroguaiacol | Aquatic Organisms | Toxicity | Toxic to aquatic life with long lasting effects | nih.gov |

LC50: The concentration of a chemical which is lethal to 50% of the test organisms. EC50: The concentration of a chemical that produces a specific effect in 50% of the test organisms.

Bioaccumulation Potential

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk assessment. The bioconcentration factor (BCF) is a measure of this potential. A higher BCF value indicates a greater likelihood of the substance to be stored in the tissues of an organism at concentrations higher than in the surrounding environment. The bioaccumulation potential of organic chemicals is often correlated with their octanol-water partition coefficient (Kow). sfu.ca

Interactive Data Table: Physicochemical Properties and Bioaccumulation Potential of this compound

| Property | Value | Interpretation | Reference |

| Molecular Formula | C7H7ClO2 | lookchem.com | |

| Molecular Weight | 158.58 g/mol | lookchem.com | |

| LogP (log Kow) | 2.05 | Moderate potential for bioaccumulation | lookchem.com |

| Estimated Bioconcentration Factor (BCF) | Low to Moderate | Suggests some potential for accumulation in aquatic organisms |

Environmental Fate and Remediation of 3 Chloro 2 Methoxyphenol

Occurrence and Distribution in Ecosystems

The presence of 3-Chloro-2-methoxyphenol in the environment is primarily linked to anthropogenic activities, particularly industrial processes. Understanding its sources and behavior in various environmental compartments is crucial for assessing its potential impact.

Sources: Industrial Discharges and Agricultural Runoff

Industrial effluents, especially from the pulp and paper industry, represent a significant source of this compound. During the bleaching of wood pulp with chlorine-based chemicals, lignin (B12514952) and its derivatives are modified, leading to the formation of a variety of chlorinated organic compounds, including chloroguaiacols. canada.canih.govmdpi.com These compounds are then discharged in the mill's wastewater. canada.canih.govmdpi.com The composition and concentration of these effluents can be complex and variable. canada.ca

Presence in Atmospheric Particulate Matter as Tracers

Methoxyphenols, the parent compounds of this compound, are recognized as valuable tracers for wood smoke in atmospheric particulate matter. acs.orgnih.govcdc.govacs.orgcopernicus.org The combustion of biomass, such as wood, releases these compounds into the atmosphere, where they can be used to identify and quantify the contribution of wood burning to air pollution. acs.orgnih.govcdc.govacs.orgcopernicus.org Studies have quantified the sum of various methoxyphenols in atmospheric particulate matter, with concentrations varying based on location and the intensity of wood smoke events. For instance, in one study, the sum of methoxyphenols in the San Joaquin Valley, CA, ranged from 0.4 to 876 ng/m³. cdc.gov Another study in Seattle, WA, observed particle-bound methoxyphenol concentrations in the range of <0.1 to 22 ng/m³. nih.govacs.org

Bioaccumulation and Biomagnification in Aquatic Organisms

The potential for this compound to accumulate in living organisms, particularly in aquatic ecosystems, is a key aspect of its environmental risk profile. While specific data on the bioaccumulation and biomagnification of this compound are limited, the behavior of related chlorinated organic compounds from pulp mill effluents has been studied. Some transformation products of chloroguaiacols, such as chloroveratroles, have been shown to accumulate in fish to concentrations up to 25,000 times that of the surrounding water. The consumption of fish that have bioaccumulated certain pollutants from the food chain can pose a human health risk. nih.gov The liver in fish is often the primary organ for the accumulation of contaminants. nih.gov

Degradation Pathways

The persistence of this compound in the environment is determined by various degradation processes, with microbial biodegradation playing a central role in its ultimate fate.

Microbial Biodegradation Processes (Aerobic and Anaerobic)

Microorganisms have evolved diverse metabolic pathways to break down a wide array of organic compounds, including chlorinated phenols. The biodegradation of these compounds can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Bacterial Metabolism:

Bacteria, in particular, have been extensively studied for their ability to degrade chlorinated aromatic compounds. A key initial step in the aerobic bacterial degradation of some chlorinated guaiacols is O-demethylation, which is the removal of the methoxy (B1213986) group. nih.govnih.gov For instance, the bacterium Acinetobacter junii has been shown to degrade certain chloroguaiacols after being grown on guaiacol (B22219). nih.govnih.govmdpi.comresearchgate.net This bacterium can initiate the metabolism of specific chlorinated guaiacols through O-demethylation. nih.govnih.gov However, research suggests that the position of the chlorine atom on the guaiacol ring is critical. Substitution at the 6-position, which is adjacent to the chloro group in this compound, has been found to prevent metabolism by this particular strain. nih.govnih.gov

Under anaerobic conditions, consortia of bacteria have been observed to transform various chloroguaiacols. nih.govnih.gov The transformation pathways can involve sequential de-O-methylation, where the methoxy group is removed. nih.govnih.gov

Fungal Metabolism:

Dechlorination Mechanisms

The breakdown of chlorinated aromatic compounds in the environment often involves dechlorination, a process where a chlorine atom is removed from the aromatic ring. A primary mechanism for this transformation under anaerobic conditions is reductive dechlorination. In this biologically mediated process, the chlorinated organic compound serves as an electron acceptor, and a chlorine atom is replaced by a hydrogen atom. This process is crucial as it typically results in less chlorinated, and therefore less toxic, daughter products that can be more readily degraded by other microorganisms.

While specific studies on the dechlorination of this compound are not extensively detailed in the available literature, the general principles of chlorophenol degradation suggest that anaerobic microbial consortia would likely initiate its breakdown through reductive dechlorination. The position of the chlorine atom on the phenol (B47542) ring influences the rate and pathway of this degradation.

Photodegradation Studies

Photodegradation, or photolysis, is another significant pathway for the transformation of organic pollutants in the environment, particularly in surface waters exposed to sunlight. This process can occur through direct photolysis, where the molecule itself absorbs light energy and undergoes a chemical change, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals.

Remediation Technologies

Due to the potential environmental impact of chlorophenolic compounds, various remediation technologies have been developed to remove them from contaminated water sources. Among these, adsorption techniques have proven to be highly effective.

Adsorption Techniques for Removal from Aqueous Solutions

Adsorption is a widely used and effective method for the removal of organic pollutants from water. This process involves the accumulation of the pollutant (adsorbate) onto the surface of a solid material (adsorbent).

Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for a wide range of organic compounds, including chlorophenols. A variety of precursor materials can be used to produce activated carbon, with a growing interest in utilizing agricultural by-products to create low-cost and sustainable adsorbents.

Research has demonstrated the effectiveness of activated carbon derived from oil palm shells for the removal of chlorophenols from aqueous solutions. usm.myresearchgate.net Studies on the closely related isomer, 4-chloro-2-methoxyphenol (B107037), have shown that oil palm shell activated carbon exhibits a significant adsorption capacity for this compound. usm.my The porous structure and surface chemistry of the activated carbon play a crucial role in the adsorption process.

To understand and optimize the adsorption process, experimental data are often analyzed using adsorption isotherms and kinetic models. Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase at a constant temperature. Kinetic models, on the other hand, describe the rate at which the adsorption occurs.

While specific studies on this compound are limited, extensive research on the adsorption of 4-chloro-2-methoxyphenol onto activated carbon provides valuable insights that are likely applicable to its isomer.

Adsorption Isotherms:

The Langmuir and Freundlich isotherm models are commonly used to describe the adsorption of organic compounds from aqueous solutions.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. The linear form of the Langmuir equation is often used to determine the model parameters. Studies on 4-chloro-2-methoxyphenol have shown that the Langmuir model can effectively describe its adsorption onto oil palm shell activated carbon, with a maximum monolayer adsorption capacity (q_max) reported to be 323.62 mg/g. usm.my

Freundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces and does not assume monolayer adsorption. The Freundlich equation relates the amount of adsorbed material to the equilibrium concentration of the solute. Research on 4-chloro-2-methoxyphenol has also shown a good fit to the Freundlich isotherm, indicating the heterogeneous nature of the activated carbon surface. usm.my

Adsorption Isotherm Parameters for 4-Chloro-2-methoxyphenol on Oil Palm Shell Activated Carbon

| Isotherm Model | Parameters | Values | Reference |

|---|---|---|---|

| Langmuir | q_max (mg/g) | 323.62 | usm.my |

| b (L/mg) | 0.03 | ||

| Freundlich | K_f ((mg/g)(L/mg)^(1/n)) | 14.02 | usm.my |

| n | 0.721 |

Adsorption Kinetic Models:

To investigate the mechanism of adsorption, pseudo-first-order and pseudo-second-order kinetic models are widely applied to experimental data.

Pseudo-First-Order Model: This model suggests that the rate of adsorption is proportional to the number of unoccupied sites.

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate.

Studies on the adsorption of 4-chloro-2-methoxyphenol have consistently shown that the pseudo-second-order kinetic model provides a better fit to the experimental data, suggesting that chemisorption is the dominant mechanism. usm.myresearchgate.net

Adsorption Kinetic Model Parameters for 4-Chloro-2-methoxyphenol

| Kinetic Model | Initial Concentration (mg/L) | k2 (g/mg·min) | R² | Reference |

|---|---|---|---|---|

| Pseudo-Second-Order | 30 | 0.0004 | 0.999 | usm.my |

| 60 | 0.0002 | 0.999 | ||

| 90 | 0.0001 | 0.999 |

Biological Treatment Methods

Microbial degradation of chlorophenols can occur under both aerobic and anaerobic conditions. cambridge.orgcambridge.org In aerobic environments, the initial step often involves the hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov For monochlorophenols, this process can lead to the formation of chlorocatechols, which are then further degraded. nih.gov The success of aerobic biodegradation is highly dependent on the specific microorganisms present, their acclimation to the contaminant, and environmental conditions such as pH, temperature, and the availability of nutrients and oxygen.

Anaerobic biodegradation of chlorophenols typically proceeds through reductive dechlorination, where a chlorine atom is removed from the phenol ring and replaced with a hydrogen atom. This process is often the initial and rate-limiting step in the complete mineralization of highly chlorinated phenols. nih.gov Following dechlorination, the resulting phenolic compounds can be further degraded. A sequential anaerobic-aerobic treatment approach has been shown to be effective for the remediation of soil contaminated with a mixture of chlorophenols, achieving up to 95% removal. nih.gov

The effectiveness of biological treatment can be enhanced through various strategies, including:

Bioaugmentation: The introduction of specific microbial strains or consortia with known capabilities to degrade chlorophenols.

Biostimulation: The addition of nutrients and electron acceptors to stimulate the activity of indigenous microorganisms.

Co-metabolism: The degradation of a compound by a microorganism that relies on another primary substrate for growth. For instance, some phenol-degrading organisms have shown the ability to co-metabolize monochlorophenols.

The following table provides an overview of the biodegradation of different monochlorophenols by a defined microbial consortium, illustrating the variability in degradation rates.

| Compound | Initial Concentration (mg/L) | Degradation Time (hours) | Degradation Efficiency (%) |

| 2-Chlorophenol (B165306) | 50-400 | 168 | 25-47 |

| 3-Chlorophenol (B135607) | 50 | 30 | 100 |

| 3-Chlorophenol | 200 | 168 | 67 |

| 4-Chlorophenol | Not specified | Not specified | Not specified |

Data adapted from a study on a defined microbial consortium. The results for 2-chlorophenol were noted as incomplete degradation under the study conditions. nih.gov

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water and wastewater through the generation of highly reactive hydroxyl radicals (•OH). wikipedia.org These radicals are powerful, non-selective oxidizing agents that can lead to the partial or complete mineralization of recalcitrant organic compounds like chlorophenols. wikipedia.orgnih.gov

Common AOPs applicable to the degradation of chlorophenols include:

Fenton and Photo-Fenton Processes: These methods use hydrogen peroxide (H₂O₂) in the presence of ferrous ions (Fe²⁺) to generate hydroxyl radicals. The efficiency of the Fenton process can be significantly enhanced by the application of UV light (photo-Fenton), which promotes the regeneration of Fe²⁺ and the photolysis of H₂O₂ to form additional hydroxyl radicals. nih.gov Studies on other chlorophenols have shown that the photo-Fenton process can achieve high degradation efficiencies. nih.gov

UV/H₂O₂: This process involves the direct photolysis of hydrogen peroxide by UV radiation to produce hydroxyl radicals. It is a widely used AOP for the treatment of various organic contaminants.

Ozonation (O₃): Ozone can directly react with organic compounds or decompose to form hydroxyl radicals, especially at higher pH values. The combination of ozone with UV light or hydrogen peroxide can further enhance the generation of these reactive species.

Heterogeneous Photocatalysis: This technique typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV light, generates electron-hole pairs. These, in turn, react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species.

The degradation efficiency of AOPs is influenced by several factors, including the pH of the solution, the concentration of the oxidant and catalyst, and the intensity of UV radiation. For instance, the degradation of 4-chloro-2-nitrophenol (B165678) showed a clear dependency on the type of AOP used, with the UV/Fenton process being the most effective for partial mineralization. nih.gov

The following table compares the degradation trends of 4-chloro-2-nitrophenol using various AOPs.

| Advanced Oxidation Process | Degradation Trend |

| UV/Fenton | Highest |

| UV/TiO₂ | High |

| UV/H₂O₂ | Moderate |

| Fenton | Moderate |

| H₂O₂ | Low |

| UV | Lowest |

Data adapted from a comparative study on the degradation of 4-chloro-2-nitrophenol. nih.gov

Environmental Impact Assessment

Ecological Toxicity to Aquatic and Terrestrial Organisms

The ecological toxicity of chlorophenols is a significant concern due to their widespread presence as environmental contaminants. cambridge.orgcambridge.org The toxicity generally increases with the degree of chlorination. While specific ecotoxicological data for this compound is scarce, information on other monochlorophenols and related phenolic compounds can provide an indication of its potential impact on aquatic and terrestrial organisms.

For aquatic organisms, chlorophenols can cause a range of adverse effects, from acute lethality to chronic impacts on growth and reproduction. The toxicity is influenced by factors such as water temperature and dissolved oxygen levels. gov.bc.ca Invertebrates like Daphnia magna are often used as indicator species to assess the acute toxicity of chemicals. Studies have shown that the toxicity of chlorophenols to Daphnia magna varies depending on the specific isomer. nih.govnih.gov

The following table presents acute toxicity data for various phenolic compounds to Daphnia magna, which helps to contextualize the potential toxicity of this compound.

| Compound | 24-hour EC₅₀ (mg/L) | 48-hour EC₅₀ (mg/L) |

| Phenol | 9.9 | 6.6 |

| 2-Chlorophenol | 4.8 | 2.6 |

| 3-Chlorophenol | 10.0 | 5.7 |

| 4-Chlorophenol | 4.6 | 2.4 |

| 2-Methoxyphenol (Guaiacol) | 21.0 | 15.0 |

| 4-Methoxyphenol | 3.6 | 0.61 |

EC₅₀ (Median Effective Concentration) is the concentration of a substance that causes a specific effect (in this case, immobilization) in 50% of the test population over a specified period. Data is for illustrative purposes as specific data for this compound is not available. nm.gov

Long-term Environmental Persistence and Mobility

The long-term environmental persistence and mobility of a chemical determine its potential for widespread contamination and long-term ecological impact. For chlorophenols, these properties are influenced by their chemical structure and environmental conditions. cambridge.orgcambridge.org

Persistence: The persistence of chlorophenols in the environment is largely dependent on their susceptibility to degradation processes. Resistance to biodegradation tends to increase with the number of chlorine atoms on the phenol ring. cambridge.orgcambridge.org As a monochlorinated phenol, this compound would be expected to be moderately persistent. Environmental factors such as sunlight can contribute to its degradation through photolysis.

Mobility: The mobility of chlorophenols in soil and water is significantly affected by the pH of the medium and the organic carbon content of the soil or sediment. nih.gov Chlorophenols are weak acids, and at neutral or alkaline pH, they are more likely to exist in their ionic (phenolate) form, which is more water-soluble and therefore more mobile. Under acidic conditions, they are more likely to be in their non-ionized form, which has a greater tendency to adsorb to soil organic matter, reducing their mobility. The methoxy group in this compound may also influence its partitioning behavior.